molecular formula C18H20FN5 B7436794 3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile

3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile

Cat. No. B7436794
M. Wt: 325.4 g/mol
InChI Key: QUPLGPDBBQZXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile, also known as FLI-06, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile inhibits the activity of the Wnt pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of the pathway. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to increase bone density in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile in lab experiments is its specificity for the Wnt pathway, which allows for targeted inhibition of cell growth and differentiation. However, one limitation is that this compound may have off-target effects on other signaling pathways, which could lead to unintended consequences.

Future Directions

There are several potential future directions for 3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile research. One direction is to further investigate its therapeutic potential in cancer treatment, as well as its potential for combination therapy with other cancer drugs. Another direction is to explore its potential for the treatment of other diseases, such as Alzheimer's disease and osteoporosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile is synthesized through a multi-step process that involves the reaction of 6-fluoro-5-methylpyrimidine-4-amine with 1-(4-cyanobenzyl)-4-piperidinamine. The resulting intermediate is then reacted with 4-chlorobenzaldehyde to yield this compound.

Scientific Research Applications

3-[[4-[(6-Fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to inhibit the activity of the Wnt pathway, which is involved in cell growth and differentiation. This makes it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.

properties

IUPAC Name

3-[[4-[(6-fluoro-5-methylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-13-17(19)21-12-22-18(13)23-16-5-7-24(8-6-16)11-15-4-2-3-14(9-15)10-20/h2-4,9,12,16H,5-8,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPLGPDBBQZXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1F)NC2CCN(CC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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